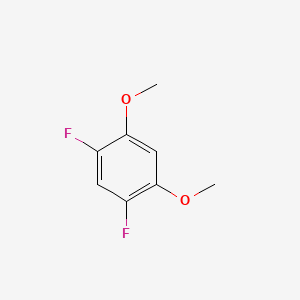

1,5-Difluoro-2,4-dimethoxybenzene

Descripción general

Descripción

1,5-Difluoro-2,4-dimethoxybenzene, also known as 1,5-DFDM, is a compound with a wide range of applications in organic chemistry and materials science. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and polymers. In addition, 1,5-DFDM has been studied for its potential applications in biochemistry, as it has been demonstrated to possess physiological and biochemical effects on cells.

Aplicaciones Científicas De Investigación

Application 1: Determination of D-amino acids

- Summary of the Application : The compound 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, which is synthesized from 1,5-difluoro-2,4-dinitrobenzene and L-Ala-NH2, is used for the determination of D-amino acids . This compound contains a reactive fluorine atom which can be used for the reaction with a mixture of L- and D-amino acids .

- Methods of Application : The resulting diastereomers, obtained in quantitative yield, can be separated and estimated by High Performance Liquid Chromatography (HPLC) .

- Results or Outcomes : When artificial mixtures of the five amino acids containing known proportions of L- and D-isomers were derivatized with the reagent and the reaction products analyzed by HPLC, it was possible to determine the relative content of each isomer in nanomole range .

Application 2: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene

- Summary of the Application : 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized in 90% yield by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid .

- Methods of Application : The reaction was carried out by treating 2-fluoro-1,4-dimethoxybenzene with nitric acid over 10 minutes at 0 °C .

- Results or Outcomes : The structure of the new compound was confirmed by X-ray crystallography . The new title compound was characterized by 1H and 13C-NMR, elemental analysis, EI-MS and FT-IR .

Application 3: Synthesis of Molecular Crystals

- Summary of the Application : 1,2-Difluoro-4,5-dimethoxybenzene is used in the synthesis of molecular crystals of [Li {N (SO 2 CF 3) 2 } {C 6 H 4 (OCH 3) 2 } 2] and [Li {N (SO 2 CF 3) 2 } {C 6 F 2 H 2 (OCH 3) 2 } 2], which have solid-state lithium ion conductivity .

- Results or Outcomes : The outcome of this application is the production of molecular crystals with solid-state lithium ion conductivity .

Application 4: Synthesis of Polypyrrole, Poly (3,4-ethylenedioxythiophene) and Polythiophene

- Summary of the Application : 1,4-Difluoro-2,5-dimethoxybenzene is used in the direct anodic electrodeposition of polypyrrole, poly (3,4-ethylenedioxythiophene) and polythiophene on Cu electrodes .

- Results or Outcomes : The outcome of this application is the production of conducting polymers on Cu electrodes .

Application 5: Synthesis of Molecular Crystals

- Summary of the Application : 1,2-Difluoro-4,5-dimethoxybenzene is used in the synthesis of molecular crystals of [Li {N (SO 2 CF 3) 2 } {C 6 H 4 (OCH 3) 2 } 2] and [Li {N (SO 2 CF 3) 2 } {C 6 F 2 H 2 (OCH 3) 2 } 2], which have solid-state lithium ion conductivity .

- Results or Outcomes : The outcome of this application is the production of molecular crystals with solid-state lithium ion conductivity .

Application 6: Synthesis of Polypyrrole, Poly (3,4-ethylenedioxythiophene) and Polythiophene

- Summary of the Application : 1,4-Difluoro-2,5-dimethoxybenzene is used in the direct anodic electrodeposition of polypyrrole, poly (3,4-ethylenedioxythiophene) and polythiophene on Cu electrodes .

- Results or Outcomes : The outcome of this application is the production of conducting polymers on Cu electrodes .

Propiedades

IUPAC Name |

1,5-difluoro-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INATUVGKCBFRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508470 | |

| Record name | 1,5-Difluoro-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Difluoro-2,4-dimethoxybenzene | |

CAS RN |

79069-70-8 | |

| Record name | 1,5-Difluoro-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.